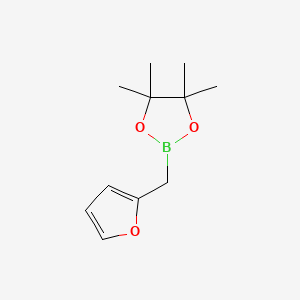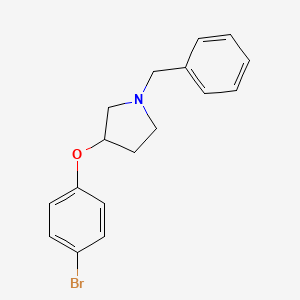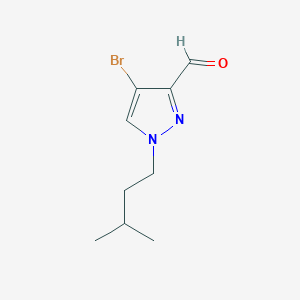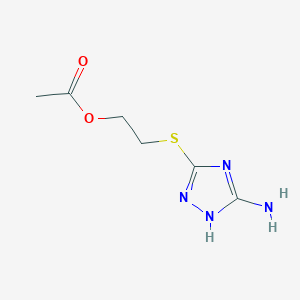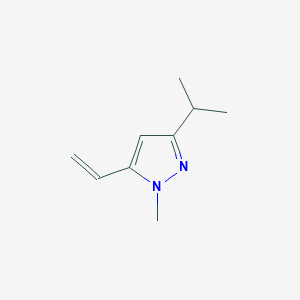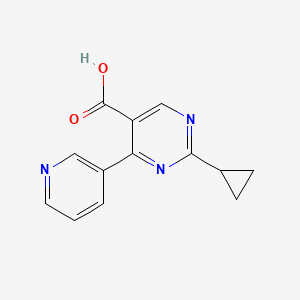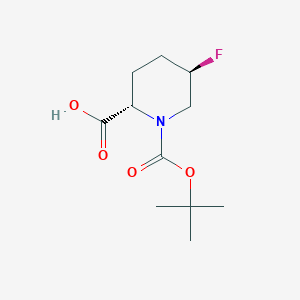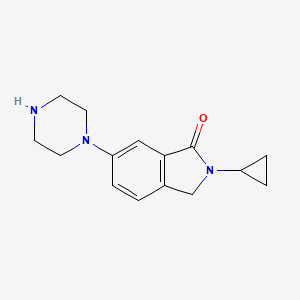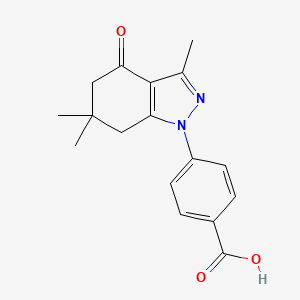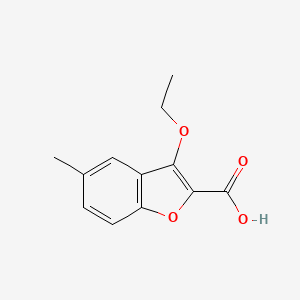
3-Ethoxy-5-methylbenzofuran-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-5-methylbenzofuran-2-carboxylic acid is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These compounds are widely distributed in nature and have significant potential in medicinal chemistry.
Preparation Methods
The synthesis of 3-Ethoxy-5-methylbenzofuran-2-carboxylic acid involves several steps. One common method includes the reaction of 5-methylbenzofuran-2-carboxylic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-Ethoxy-5-methylbenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
3-Ethoxy-5-methylbenzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new therapeutic agents.
Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-methylbenzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, benzofuran derivatives have been shown to inhibit viral replication by targeting viral enzymes . The exact molecular pathways and targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
3-Ethoxy-5-methylbenzofuran-2-carboxylic acid can be compared with other benzofuran derivatives such as:
3-Methoxy-5-methylbenzofuran-2-carboxylic acid: Similar in structure but with a methoxy group instead of an ethoxy group, leading to different chemical and biological properties.
5-Methoxy-3-(2-morpholine)ethoxybenzofuran-2-carboxamide: A more complex derivative with additional functional groups, used in medicinal chemistry research.
The uniqueness of 3-Ethoxy-5-methylbenzofuran-2-carboxylic acid lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C12H12O4 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
3-ethoxy-5-methyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C12H12O4/c1-3-15-10-8-6-7(2)4-5-9(8)16-11(10)12(13)14/h4-6H,3H2,1-2H3,(H,13,14) |
InChI Key |
XDMGVDJYVOPASA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(OC2=C1C=C(C=C2)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


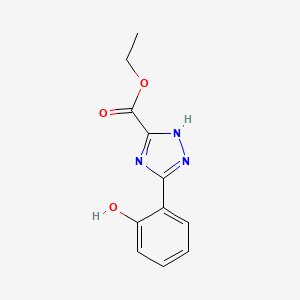

![3-Chloro-4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine](/img/structure/B11776438.png)
![3-(Tert-butyl)-4-chloroisothiazolo[5,4-D]pyrimidine](/img/structure/B11776439.png)
